Cas no 2228672-70-4 (tert-butyl N-methyl-N-1-oxo-2-(4-phenylphenyl)propan-2-ylcarbamate)

tert-butyl N-methyl-N-1-oxo-2-(4-phenylphenyl)propan-2-ylcarbamate structure
2228672-70-4 structure
商品名:tert-butyl N-methyl-N-1-oxo-2-(4-phenylphenyl)propan-2-ylcarbamate
CAS番号:2228672-70-4
MF:C21H25NO3
メガワット:339.428106069565
CID:6330541
PubChem ID:165638414

tert-butyl N-methyl-N-1-oxo-2-(4-phenylphenyl)propan-2-ylcarbamate 化学的及び物理的性質

名前と識別子

    • tert-butyl N-methyl-N-1-oxo-2-(4-phenylphenyl)propan-2-ylcarbamate
    • EN300-1888270
    • 2228672-70-4
    • tert-butyl N-methyl-N-[1-oxo-2-(4-phenylphenyl)propan-2-yl]carbamate
    • インチ: 1S/C21H25NO3/c1-20(2,3)25-19(24)22(5)21(4,15-23)18-13-11-17(12-14-18)16-9-7-6-8-10-16/h6-15H,1-5H3
    • InChIKey: ZEXSVDCWQBXNDL-UHFFFAOYSA-N
    • ほほえんだ: O(C(N(C)C(C=O)(C)C1C=CC(C2C=CC=CC=2)=CC=1)=O)C(C)(C)C

計算された属性

  • せいみつぶんしりょう: 339.18344366g/mol
  • どういたいしつりょう: 339.18344366g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 25
  • 回転可能化学結合数: 6
  • 複雑さ: 456
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4.2
  • トポロジー分子極性表面積: 46.6Ų

tert-butyl N-methyl-N-1-oxo-2-(4-phenylphenyl)propan-2-ylcarbamate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1888270-0.05g
tert-butyl N-methyl-N-[1-oxo-2-(4-phenylphenyl)propan-2-yl]carbamate
2228672-70-4
0.05g
$1091.0 2023-09-18
Enamine
EN300-1888270-0.1g
tert-butyl N-methyl-N-[1-oxo-2-(4-phenylphenyl)propan-2-yl]carbamate
2228672-70-4
0.1g
$1144.0 2023-09-18
Enamine
EN300-1888270-0.5g
tert-butyl N-methyl-N-[1-oxo-2-(4-phenylphenyl)propan-2-yl]carbamate
2228672-70-4
0.5g
$1247.0 2023-09-18
Enamine
EN300-1888270-10g
tert-butyl N-methyl-N-[1-oxo-2-(4-phenylphenyl)propan-2-yl]carbamate
2228672-70-4
10g
$5590.0 2023-09-18
Enamine
EN300-1888270-5g
tert-butyl N-methyl-N-[1-oxo-2-(4-phenylphenyl)propan-2-yl]carbamate
2228672-70-4
5g
$3770.0 2023-09-18
Enamine
EN300-1888270-0.25g
tert-butyl N-methyl-N-[1-oxo-2-(4-phenylphenyl)propan-2-yl]carbamate
2228672-70-4
0.25g
$1196.0 2023-09-18
Enamine
EN300-1888270-2.5g
tert-butyl N-methyl-N-[1-oxo-2-(4-phenylphenyl)propan-2-yl]carbamate
2228672-70-4
2.5g
$2548.0 2023-09-18
Enamine
EN300-1888270-1g
tert-butyl N-methyl-N-[1-oxo-2-(4-phenylphenyl)propan-2-yl]carbamate
2228672-70-4
1g
$1299.0 2023-09-18
Enamine
EN300-1888270-10.0g
tert-butyl N-methyl-N-[1-oxo-2-(4-phenylphenyl)propan-2-yl]carbamate
2228672-70-4
10g
$5590.0 2023-06-02
Enamine
EN300-1888270-5.0g
tert-butyl N-methyl-N-[1-oxo-2-(4-phenylphenyl)propan-2-yl]carbamate
2228672-70-4
5g
$3770.0 2023-06-02

tert-butyl N-methyl-N-1-oxo-2-(4-phenylphenyl)propan-2-ylcarbamate 関連文献

tert-butyl N-methyl-N-1-oxo-2-(4-phenylphenyl)propan-2-ylcarbamateに関する追加情報

Introduction to Tert-butyl N-methyl-N-1-oxo-2-(4-phenylphenyl)propan-2-ylcarbamate (CAS No. 2228672-70-4)

Tert-butyl N-methyl-N-1-oxo-2-(4-phenylphenyl)propan-2-ylcarbamate, identified by its Chemical Abstracts Service (CAS) number 2228672-70-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of carbamates, which are widely recognized for their versatile applications in drug development due to their structural stability and biological activity. The presence of a tert-butyl group and a 4-phenylphenyl moiety in its molecular structure contributes to its unique chemical properties, making it a promising candidate for further exploration in synthetic chemistry and pharmacological studies.

The molecular structure of tert-butyl N-methyl-N-1-oxo-2-(4-phenylphenyl)propan-2-ylcarbamate can be described as a combination of several key functional groups. The tert-butyl group (C(CH₃)₃) provides steric hindrance, which can influence the compound's solubility, reactivity, and interaction with biological targets. The N-methyl-N-1-oxo-propan-2-yl part of the molecule introduces a carbamate linkage, which is known to be important in the design of bioactive molecules. Additionally, the 4-phenylphenyl substituent adds aromaticity to the structure, potentially enhancing its binding affinity to biological receptors. This combination of features makes the compound an intriguing subject for researchers aiming to develop novel therapeutic agents.

In recent years, there has been growing interest in carbamate-based compounds due to their potential applications in drug discovery. Carbamates are known for their ability to act as intermediates in the synthesis of various pharmacologically active molecules. For instance, they have been explored as inhibitors of enzymes involved in metabolic pathways and as modulators of neurotransmitter systems. The specific structure of tert-butyl N-methyl-N-1-oxo-2-(4-phenylphenyl)propan-2-ylcarbamate suggests that it may exhibit properties such as enzyme inhibition or receptor binding, which could be exploited for therapeutic purposes.

One of the most exciting aspects of this compound is its potential role in addressing unmet medical needs. Current research in medicinal chemistry often focuses on identifying molecules that can interact selectively with disease-causing targets. The unique structural features of tert-butyl N-methyl-N-1-oxo-2-(4-phenylphenyl)propan-2-ylcarbamate, particularly the combination of steric hindrance and aromaticity, make it a promising candidate for such endeavors. Researchers are investigating its interactions with various biological targets, including enzymes and receptors, to understand its potential pharmacological effects.

The synthesis of tert-butyl N-methyl-N-1-oxo-2-(4-phenylphenyl)propan-2-ylcarbamate is another area of active interest. The process involves multiple steps, including the formation of the carbamate linkage and the introduction of the tert-butyl and 4-phénylphényle groups. Advanced synthetic methodologies are being employed to optimize yield and purity, ensuring that the final product meets the stringent requirements for pharmaceutical applications. Techniques such as palladium-catalyzed cross-coupling reactions and protecting group strategies have been utilized to achieve high levels of selectivity and efficiency in its synthesis.

From a computational chemistry perspective, virtual screening and molecular modeling have been instrumental in understanding the behavior of tert-butyl N-methyl-N-oxo-propan - - - - - - - - - - - - - - - (4-phénylphényle)-carbamate (CAS No. 2228672–70–4). These studies help predict its binding affinity to biological targets and provide insights into potential drug-like properties such as solubility, permeability, and metabolic stability. Such computational approaches are essential for guiding experimental efforts and accelerating the discovery process.

The pharmacological evaluation of this compound is ongoing, with researchers focusing on both preclinical and clinical aspects. Preclinical studies aim to assess its safety profile and efficacy in animal models, providing valuable data before human trials can begin. These studies often involve testing the compound's toxicity, pharmacokinetics, and interactions with other drugs. If preclinical results are promising, clinical trials may be initiated to evaluate its effectiveness in treating specific diseases or conditions.

The broader impact of this research on drug development cannot be overstated. The discovery and optimization of novel compounds like tert-butyl N-methyl-N-oxo-propan - -- -- -- -- -- -- -- -- -- -- -- -- -- -- -- -- -(4-phénylphényle)-carbamate contribute significantly to advancements in medicine by providing new therapeutic options for patients worldwide. As our understanding of biological systems continues to grow, compounds like this one will play an increasingly important role in addressing complex diseases.

In conclusion,Tert-butyl N-methyl-N-oxo-propan - --- --- --- --- --- --- --- --- --- --- --- --- --- --- -(4-phénylphényle)-carbamate (CAS No. 2228672–70–4) represents a fascinating example of how structural innovation can lead to new opportunities in pharmaceutical research. Its unique chemical properties make it a valuable tool for studying enzyme mechanisms and developing novel therapeutics. As research progresses,this compound will likely continue to attract attention from scientists worldwide, driving further discoveries that could benefit human health.

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